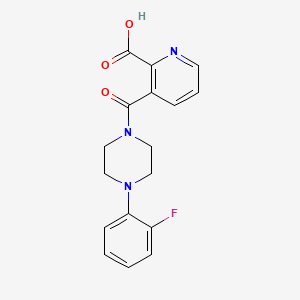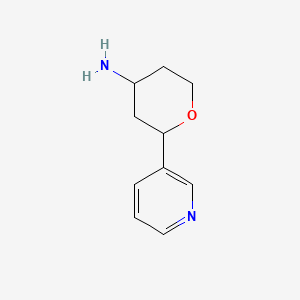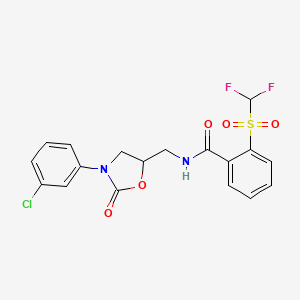![molecular formula C18H16FN3OS B2515556 1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-95-2](/img/structure/B2515556.png)
1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a thiophenyl group, and a dihydropyrrolopyrazine carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple aromatic rings and a carboxamide group . The fluorophenyl and thiophenyl groups are likely to contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of fluorine, sulfur, and nitrogen atoms, as well as multiple aromatic rings, could contribute to its polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been part of studies focused on synthesizing and characterizing novel chemical entities. For example, research has explored the synthesis of pyrazole and pyrazolopyrimidine derivatives due to their potential biological activities. These efforts include the development of compounds with specific structural features, such as fluorine substitutions, aimed at enhancing their chemical and biological properties. Studies like those conducted by Hassan et al. (2014) and Surmont et al. (2011) have demonstrated methods for synthesizing related compounds, highlighting their structural characterization through various analytical techniques (Hassan, Hafez, & Osman, 2014; Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Biological Activities
Research into compounds with a similar structural framework has demonstrated a range of biological activities. This includes the evaluation of cytotoxicity against cancer cell lines, antimicrobial effects, and potential as enzyme inhibitors. For instance, Gad-Elkareem et al. (2011) and Hammam et al. (2005) have investigated the antimicrobial and anticancer properties of related compounds, suggesting the potential of such molecules in therapeutic applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011; Hammam, El-Salam, Mohamed, & Hafez, 2005).
Chemical Synthesis Applications
The chemical synthesis of compounds like 1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide often involves innovative methodologies that enable the construction of complex molecular architectures. Studies such as those by Elumalai et al. (2014) and Shi, Wang, & Schlosser (1996) have focused on developing new synthetic routes and exploring the reactivity of similar compounds to create a variety of heterocyclic structures with potential for further functionalization and application in drug discovery (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014; Shi, Wang, & Schlosser, 1996).
Potential Antiviral and Anti-Inflammatory Activities
Several studies have assessed the potential antiviral and anti-inflammatory activities of structurally related compounds. For example, the work by Hebishy, Salama, & Elgemeie (2020) and Menozzi et al. (1992) explores the synthesis of novel compounds that exhibit significant activity against viruses such as the avian influenza virus and show promising anti-inflammatory, analgesic, and antipyretic properties (Hebishy, Salama, & Elgemeie, 2020; Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-7-5-13(6-8-14)17-15-3-1-9-21(15)10-11-22(17)18(23)20-16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWKYMKXRCIRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

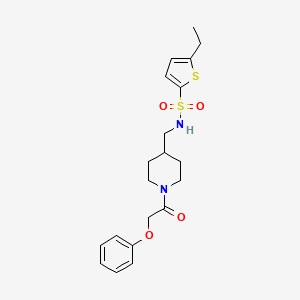
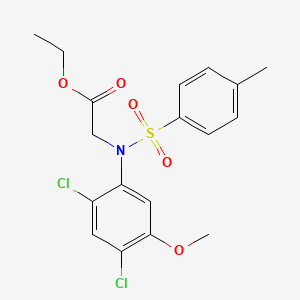
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)
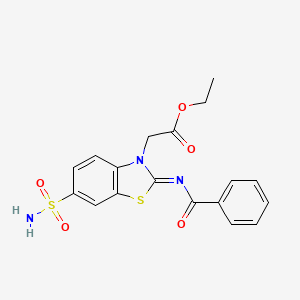
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)
![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)
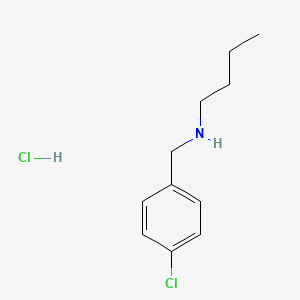
![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)
![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)
![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)
